
N,N'-Di-tert-butyl-N-chlorosulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Di-tert-butyl-N-chlorosulfuric diamide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of two tert-butyl groups attached to a sulfuric diamide core, with a chlorine atom bonded to the sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-N-chlorosulfuric diamide typically involves the reaction of tert-butylamine with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3CNH2+SO2Cl2→(CH3)3CNHSO2Cl
Industrial Production Methods
In an industrial setting, the production of N,N’-Di-tert-butyl-N-chlorosulfuric diamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Di-tert-butyl-N-chlorosulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of functionalized diamides.
Wissenschaftliche Forschungsanwendungen
N,N’-Di-tert-butyl-N-chlorosulfuric diamide has several applications in scientific research:
Biology: The compound can be utilized in the modification of biomolecules for studying protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N,N’-Di-tert-butyl-N-chlorosulfuric diamide exerts its effects involves the interaction of its functional groups with target molecules. The tert-butyl groups provide steric hindrance, while the sulfuric diamide core and chlorine atom participate in various chemical reactions. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar in structure but lacks the sulfur and chlorine atoms.
N-tert-Butylbenzenesulfinimidoyl chloride: Contains a tert-butyl group and a sulfur-chlorine moiety but differs in the overall structure.
Uniqueness
N,N’-Di-tert-butyl-N-chlorosulfuric diamide is unique due to the combination of tert-butyl groups, sulfuric diamide core, and chlorine atom
Eigenschaften
CAS-Nummer |
42028-71-7 |
|---|---|
Molekularformel |
C8H19ClN2O2S |
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
2-[[tert-butyl(chloro)sulfamoyl]amino]-2-methylpropane |
InChI |
InChI=1S/C8H19ClN2O2S/c1-7(2,3)10-14(12,13)11(9)8(4,5)6/h10H,1-6H3 |
InChI-Schlüssel |
PDDHVQGTVYZFOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)N(C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



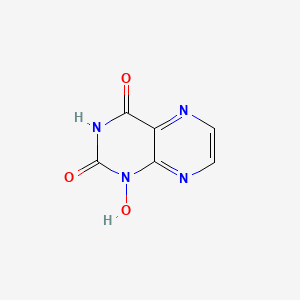
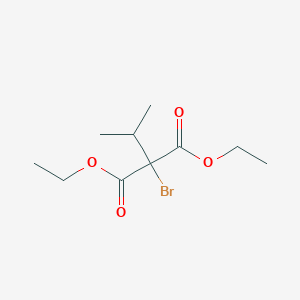

![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
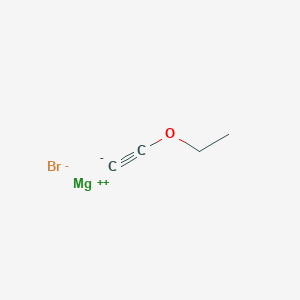
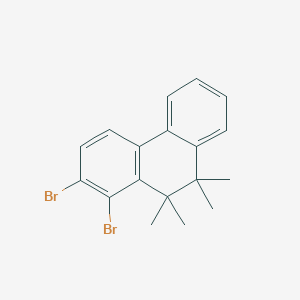
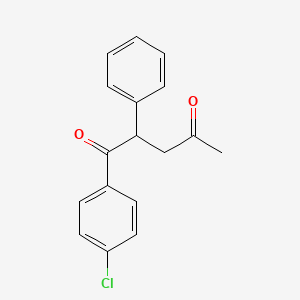




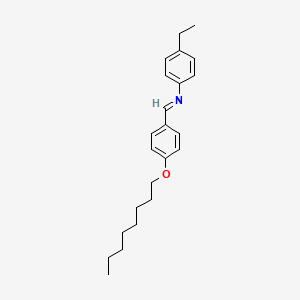
![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
